molecular formula C14H10N2O3S B596281 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde CAS No. 1227269-32-0

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde

Cat. No.: B596281
CAS No.: 1227269-32-0
M. Wt: 286.305
InChI Key: SGUAULNPHXKBPM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde is a heterocyclic compound that features an indole ring system substituted with a phenylsulfonyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position. Common reagents include halogens, alkylating agents, and acylating agents.

    Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indoles, alcohols, acids, and various condensation products.

Scientific Research Applications

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved vary based on the specific biological context and the derivative used.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-11-8-12-6-7-16(14(12)15-9-11)20(18,19)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAULNPHXKBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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